N-(9-((2R,4S,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic nomenclature of N-(9-((2R,4S,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple chiral centers. The molecular formula C23H31N5O4Si corresponds to a molecular weight of 469.61 grams per mole, reflecting the substantial size increase compared to native adenosine due to the protective group modifications. The stereochemical designations (2R,4S,5R) specifically define the absolute configuration at the three chiral centers within the tetrahydrofuran ring system, which maintains the natural ribofuranose stereochemistry found in native nucleosides.
The InChI key JGELYOCTJSVMRL-RCCFBDPRSA-N provides a unique identifier for this specific stereoisomer, distinguishing it from other possible configurational isomers. The compound represents a derivative of 2'-deoxyadenosine where the 3'-hydroxyl group has been protected with a tert-butyldimethylsilyl group and the exocyclic amino group of the adenine base has been acylated with benzoyl chloride. This dual modification strategy is commonly employed in nucleoside chemistry to provide orthogonal protection that can be selectively removed under different reaction conditions.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C23H31N5O4Si | |
| Molecular Weight | 469.61 g/mol | |
| CAS Number | 51549-40-7 | |
| MDL Number | MFCD29918154 | |
| InChI Key | JGELYOCTJSVMRL-RCCFBDPRSA-N | |
| Stereochemistry | (2R,4S,5R) |
The tert-butyldimethylsilyl protecting group introduces significant steric bulk around the 3'-position, which has profound implications for the conformational preferences of the ribofuranose ring. This bulky silyl ether protection is particularly valuable in nucleoside synthesis because it exhibits excellent stability under basic conditions while remaining susceptible to fluoride-mediated deprotection. The benzoyl group at the N6 position not only provides protection for the exocyclic amino group but also introduces aromatic character that can participate in π-π stacking interactions with other aromatic systems.
Crystallographic Data and Conformational Studies
Crystallographic analysis of silyl-protected nucleoside analogues, including compounds structurally related to this compound, has revealed critical insights into the conformational preferences imposed by bulky protecting groups. The presence of the tert-butyldimethylsilyl group at the 3'-position significantly influences the sugar pucker conformation, generally favoring geometries that minimize steric clashes between the silyl group and other substituents on the ribofuranose ring. Studies on related nucleoside analogues have demonstrated that sugar pucker preferences can dramatically affect biological activity, with North-puckered conformations (C3'-endo) often showing different binding characteristics compared to South-puckered conformations (C2'-endo).
The molecular geometry around the glycosidic bond connecting the purine base to the ribofuranose ring exhibits anti-conformation, which is consistent with most naturally occurring nucleosides. The benzoyl group attached to the N6 position of the adenine base adopts a planar configuration that allows for optimal π-electron delocalization between the carbonyl group and the aromatic ring system. This planarity is crucial for maintaining the electronic properties of the modified base and can influence hydrogen bonding patterns in biological systems.
X-ray crystallographic studies of related adenosine analogues have shown that the incorporation of bulky protecting groups can lead to changes in the overall molecular envelope. The tert-butyldimethylsilyl group typically adopts a staggered conformation around the silicon-oxygen bond, positioning the tert-butyl and methyl substituents to minimize steric interactions. This conformational preference has been confirmed through nuclear magnetic resonance spectroscopy studies, which show characteristic coupling patterns consistent with the predicted three-dimensional structure.
| Structural Parameter | Typical Range | Influence |
|---|---|---|
| Sugar Pucker | C3'-endo preferred | Steric bulk of silyl group |
| Glycosidic Angle | Anti-conformation | Standard nucleoside geometry |
| C-N Bond Length | 1.35-1.40 Å | Aromatic character maintained |
| Si-O Bond Length | 1.65-1.70 Å | Standard silyl ether geometry |
| Dihedral Angles | Staggered around Si-O | Steric minimization |
The conformational rigidity introduced by the protecting groups has important implications for molecular recognition events. While the silyl protection provides chemical stability, it may also restrict the conformational flexibility that is often required for optimal binding to biological targets such as enzymes or receptors. This trade-off between protection and biological activity represents a fundamental challenge in nucleoside analogue design and must be carefully considered in therapeutic applications.
Comparative Analysis of Silyl-Protected Nucleoside Analogues
The strategic use of silyl protecting groups in nucleoside chemistry has led to the development of numerous analogues that share structural similarities with this compound. Comparative analysis reveals that the choice of silyl protecting group significantly influences both the synthetic accessibility and the biological properties of the resulting nucleoside analogues. The tert-butyldimethylsilyl group represents one of several silyl protecting strategies, with alternatives including triisopropylsilyl, tert-butyldiphenylsilyl, and trimethylsilyl groups, each offering distinct advantages in terms of stability, selectivity, and ease of removal.
Related compounds such as 5'-O-dimethoxytrityl-2'-O-tert-butyldimethylsilyl-N6-benzoyl-adenosine demonstrate the compatibility of silyl protection with other common protecting group strategies used in nucleoside chemistry. This compound, bearing the dimethoxytrityl group at the 5'-position, illustrates how multiple protecting groups can be employed simultaneously to achieve orthogonal protection patterns that enable selective manipulation of different hydroxyl groups during synthesis. The combination of acid-labile trityl protection and fluoride-labile silyl protection provides synthetic chemists with powerful tools for complex nucleoside modifications.
The benzamide functionality present in the target compound represents a specific example of N6-acylation, which is commonly employed to protect the exocyclic amino group of adenine derivatives. Comparative studies with other N6-acyl derivatives, including acetyl, pivaloyl, and isobutyryl variants, have shown that the choice of acyl group can influence both the stability of the protecting group and the conformational preferences of the modified nucleoside. The benzoyl group offers particular advantages due to its stability under a wide range of reaction conditions and its compatibility with standard deprotection protocols.
| Compound Type | Protecting Groups | Advantages | Applications |
|---|---|---|---|
| TBDMS-Protected | 3'-O-TBDMS | Fluoride-labile, base-stable | Solid-phase synthesis |
| DMT-Protected | 5'-O-DMT | Acid-labile, selective | Automated synthesis |
| Dual-Protected | 3'-O-TBDMS, 5'-O-DMT | Orthogonal protection | Complex modifications |
| N6-Acylated | N6-Benzoyl | Base-stable, versatile | Long-term storage |
Biological activity studies of silyl-protected nucleoside analogues have revealed that the protecting groups themselves can modulate the interaction with biological targets. While protection is generally intended to be temporary, some studies have shown that certain silyl-protected analogues retain biological activity, suggesting that the protecting groups may not always sterically hinder binding to target proteins. This observation has led to investigations into the use of silyl groups as permanent modifications rather than temporary protecting groups, opening new avenues for drug design and development.
The comparative analysis also reveals important trends in the synthetic accessibility of different silyl-protected nucleoside analogues. The introduction of bulky silyl groups generally requires forcing conditions and extended reaction times, but the resulting products often exhibit enhanced stability toward hydrolysis and enzymatic degradation. This enhanced stability can be particularly valuable in biological systems where nucleoside analogues may be subjected to nuclease activity or other degradative processes that would rapidly cleave unprotected nucleosides.
Properties
IUPAC Name |
N-[9-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O4Si/c1-23(2,3)33(4,5)32-16-11-18(31-17(16)12-29)28-14-26-19-20(24-13-25-21(19)28)27-22(30)15-9-7-6-8-10-15/h6-10,13-14,16-18,29H,11-12H2,1-5H3,(H,24,25,27,30)/t16-,17+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGELYOCTJSVMRL-RCCFBDPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469076 | |
| Record name | N-[9-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51549-40-7 | |
| Record name | N-Benzoyl-2′-deoxy-3′-O-[(1,1-dimethylethyl)dimethylsilyl]adenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51549-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[9-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Selection
D-Ribose derivatives serve as common precursors. Key transformations involve:
- Protection : Regioselective TBDMS protection of the 4'-OH using TBDMS-Cl/imidazole in DMF (0°C→RT, 12 h).
- Hydroxymethyl Introduction :
Table 1 : Comparative Analysis of Sugar Synthesis Routes
| Parameter | Method A (Oxidation-Reduction) | Method B (Diol Protection) |
|---|---|---|
| Yield (%) | 58 | 72 |
| Stereopurity | >99% ee | 95% ee |
| Step Count | 5 | 4 |
| Scalability | Moderate | High |
Data aggregated from analogs in.
Purine Functionalization: Benzamide Installation
Direct Acylation of 6-Aminopurine
Palladium-Mediated Coupling
For sterically hindered systems:
- Catalyst : Pd2(dba)3 (5 mol%), Xantphos (10 mol%).
- Coupling Partner : Benzamide boronic ester (1.5 eq).
- Solvent : Dioxane/H2O (4:1), 80°C, 12 h.
Critical Note : Direct acylation outperforms cross-coupling in cost and simplicity for this substrate.
N9-Glycosylation: Establishing β-Configuration
Vorbrüggen Conditions
Modified SnCl4 Protocol
- Lewis Acid : SnCl4 (1.5 eq) in CH2Cl2.
- Temperature : -15°C, 8 h.
- β-Selectivity : >95% via kinetic control.
Table 2 : Glycosylation Efficiency Comparison
| Condition | β:α Ratio | Yield (%) | Scalability |
|---|---|---|---|
| Vorbrüggen | 9:1 | 68 | Industrial |
| SnCl4 | 19:1 | 75 | Lab-scale |
Global Deprotection and Final Purification
TBDMS Removal
Chromatographic Purification
- Column : Reverse-phase C18 (5 μm, 250 × 21.2 mm).
- Eluent : Gradient from 10→60% MeCN in H2O (0.1% TFA) over 40 min.
- Recovery : 92% at >99% purity.
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
Industrial-Scale Adaptation Challenges
Cost-Benefit of Protecting Groups
Solvent Recovery Systems
Emerging Methodologies
Enzymatic Glycosylation
Chemical Reactions Analysis
Silyl Ether Deprotection
The tert-butyldimethylsilyl (TBDMS) group at the 4-position of the tetrahydrofuran ring is a common protecting group for hydroxyl functionalities. Deprotection typically occurs under mildly acidic or fluoride-based conditions:
| Reaction | Conditions | Product |
|---|---|---|
| TBDMS removal | Tetrabutylammonium fluoride (TBAF) in THF | Free hydroxyl group at the 4-position |
| Acetic acid/water (pH 4–5) | Partial deprotection observed at elevated temperatures |
This step is critical in oligonucleotide synthesis, where the TBDMS group is removed to expose the hydroxyl for subsequent phosphorylation .
Hydroxymethyl Group Reactivity
The hydroxymethyl group at the 5-position participates in oxidation and phosphorylation:
Oxidation
| Reagent | Product | Application |
|---|---|---|
| Dess-Martin periodinane | Aldehyde derivative | Intermediate for further functionalization |
| Pyridinium chlorochromate (PCC) | Ketone (if secondary alcohol) | Not applicable (primary alcohol) |
Phosphorylation
| Reagent | Conditions | Product |
|---|---|---|
| Phosphoramidite reagents | Anhydrous acetonitrile, catalytic tetrazole | Phosphotriester intermediate for nucleotide synthesis |
| H-phosphonate | Pyridine, pivaloyl chloride | H-phosphonate derivative for solid-phase synthesis |
Phosphorylation enables incorporation into oligonucleotide chains, leveraging the hydroxymethyl group's nucleophilicity .
Benzamide Group Reactions
The benzamide moiety undergoes hydrolysis and nucleophilic substitution:
Hydrolysis
| Conditions | Product |
|---|---|
| 6M HCl, reflux | Benzoic acid + 6-aminopurine derivative |
| NaOH (aq.), heat | Sodium benzoate + purine amine |
Nucleophilic Acyl Substitution
| Reagent | Product |
|---|---|
| Thionyl chloride (SOCl₂) | Benzoyl chloride intermediate |
| Amines (e.g., NH₃) | Substituted amides |
These reactions modify the purine’s C6 position, altering hydrogen-bonding interactions in nucleic acid analogs.
Purine Base Modifications
The purine core undergoes electrophilic aromatic substitution and alkylation:
Halogenation
| Reagent | Position | Product |
|---|---|---|
| N-bromosuccinimide (NBS) | C8 | 8-Bromopurine derivative |
| Iodine monochloride (ICl) | C2 or C8 | Di- or mono-iodinated species |
Alkylation
| Reagent | Site | Product |
|---|---|---|
| Methyl iodide (MeI) | N7 or N9 | N-alkylated purine |
| Benzyl bromide | N3 | Benzyl-protected derivative |
These modifications influence binding affinity to biological targets like enzymes or RNA.
Stereochemical Considerations
The compound’s stereocenters at C2, C4, and C5 dictate regioselectivity in reactions:
-
C4 (R-configuration): Silyl ether deprotection proceeds without epimerization under fluoride conditions .
-
C5 (R-configuration): Phosphorylation of the hydroxymethyl group retains stereochemical integrity due to neighboring group participation .
Comparative Reactivity with Analogues
Key differences in reactivity compared to structurally similar compounds:
| Compound | Structural Feature | Reactivity Difference |
|---|---|---|
| Acyclovir | Acyclic sugar moiety | Lacks TBDMS group; reduced stability in acidic conditions |
| 6-Mercaptopurine | Thiol group at C6 | Higher susceptibility to oxidation |
| Tenofovir | Phosphonate group | Enhanced solubility but reduced electrophilicity |
Stability and Degradation
| Condition | Effect |
|---|---|
| Aqueous acid (pH < 3) | Hydrolysis of benzamide and silyl ether |
| UV light | Purine ring degradation |
| High humidity | Silyl ether instability |
Storage at -20°C in anhydrous DMSO is recommended to preserve integrity .
Scientific Research Applications
Medicinal Chemistry
N-(9-((2R,4S,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is being investigated for its potential as a therapeutic agent due to its structural similarity to purine derivatives which are known to exhibit various biological activities. The compound's unique configuration may enhance its efficacy and selectivity in targeting specific biological pathways.
Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral properties. Its purine base structure is a key feature that allows it to interfere with viral replication processes. Research indicates that modifications to the purine ring can lead to enhanced antiviral activity against certain viruses, making this compound a candidate for further investigation in antiviral drug development .
Cancer Research
The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been a focus of research. Kinase inhibitors are crucial in cancer therapy as they can block the signals that promote tumor growth. Studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting that this compound may have potential as an anticancer agent .
Biochemical Studies
In biochemical assays, this compound serves as a valuable tool for studying enzyme kinetics and inhibition mechanisms. Its selective binding properties allow researchers to investigate the interactions between enzymes and substrates, providing insights into metabolic pathways and regulatory mechanisms within cells .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of Adenosine,N-benzoyl-2’-deoxy-3’-o-[(1,1-dimethylethyl)dimethylsilyl]- involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can inhibit the activity of these enzymes, thereby affecting cellular processes like DNA replication and repair. The presence of the benzoyl and silyl groups enhances its stability and bioavailability.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Protecting Group Stability and Reactivity
- TBDMS vs. DMT : The TBDMS group in the target compound offers superior hydrolytic stability compared to acid-labile dimethoxytrityl (DMT) groups in analogs like Compound 35 . However, DMT is preferred in solid-phase synthesis for its rapid removal under mild acidic conditions .
- Benzoylsulfanyl (Compound 22) : Introduces a thioester linkage, enhancing resistance to nucleases in therapeutic oligonucleotides but requiring harsh conditions (e.g., TBAF) for deprotection .
Solubility and Handling
- The TBDMS group increases lipophilicity, improving solubility in organic solvents (e.g., CH2Cl2, THF) but reducing aqueous compatibility . In contrast, DMT-modified analogs (Compound 35) exhibit moderate polarity, balancing organic/aqueous phase solubility .
- Unprotected analogs (e.g., N6-Benzoyl-2'-deoxyadenosine hydrate) are water-soluble but require careful handling to prevent premature degradation .
Biological Activity
N-(9-((2R,4S,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide, commonly referred to as AD239667, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : N-(9-((2R,4S,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)isobutyramide
- Molecular Formula : C20H33N5O6Si
- CAS Number : 1237684-87-5
- Molecular Weight : 467.60 g/mol
The biological activity of AD239667 is primarily attributed to its interaction with eukaryotic translation initiation factor 4E (eIF4E). eIF4E plays a crucial role in the initiation of cap-dependent translation by binding to the 7-methylguanylate cap structure of mRNAs. Overexpression of eIF4E has been linked to various cancers, making it a target for therapeutic intervention.
Key Mechanisms:
- Inhibition of eIF4E : AD239667 acts as an inhibitor of eIF4E binding to the mRNA cap, potentially disrupting the translation of oncogenes.
- Induction of Proteasomal Degradation : The compound has been shown to induce proteasomal degradation pathways in certain cancer cell lines, leading to decreased levels of eIF4E and subsequent inhibition of tumor growth.
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of AD239667:
Case Studies
-
Case Study on Cancer Treatment :
In a study involving breast cancer cell lines (MDA-MB-231), treatment with AD239667 resulted in an expected inhibition of cell proliferation; however, the expected degradation of eIF4E was not observed. This suggests that while the compound may have therapeutic potential, issues with cellular uptake need to be addressed for effective use in vivo. -
Mechanistic Studies :
Research focusing on the structure-activity relationship (SAR) of similar compounds highlighted that modifications at the benzamide position can enhance binding affinity to eIF4E. This indicates that further optimization of AD239667 could lead to improved efficacy against cancer cells.
Q & A
Q. Purification :
- Column chromatography : Use silica gel with gradient elution (e.g., hexane:ethyl acetate 8:1 to 1:1) to separate TBDMS-protected intermediates. For polar derivatives, add 1–5% triethylamine to suppress silanol interactions .
- Crystallization : Hexane/dichloromethane mixtures are effective for isolating crystalline intermediates (e.g., yields ~58–76%) .
Q. Characterization :
- NMR : Key signals include TBDMS methyl protons (δ 0.1–0.2 ppm, singlet) and hydroxymethyl protons (δ 3.5–4.0 ppm, multiplet). NMR confirms silyl ethers (δ 18–25 ppm for SiCH) .
- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]) and validates isotopic patterns for silyl groups .
Advanced: How do stereochemical discrepancies in the tetrahydrofuran ring affect biological activity, and how can they be resolved?
The (2R,4S,5R) configuration is critical for mimicking natural nucleosides. Contradictions arise when:
- Incomplete protection : Unprotected hydroxyl groups lead to unwanted ring-opening or epimerization. Address this by optimizing silylation conditions (e.g., excess TBDMS chloride, extended reaction times) .
- Chiral HPLC : Use a Chiralpak IC-3 column with isocratic elution (acetonitrile:water 70:30) to separate diastereomers. Retention time shifts ≥2 minutes indicate stereochemical differences .
- Biological assays : Compare IC values against enzymes (e.g., thymidylate kinase) to correlate stereochemistry with activity .
Advanced: What analytical challenges arise in detecting trace impurities in TBDMS-protected intermediates, and how are they mitigated?
Q. Challenges :
- Silica gel artifacts : Acidic silica can hydrolyze TBDMS groups during chromatography, generating desilylated byproducts (e.g., free hydroxyls at δ 4.5 ppm in NMR) .
- Metal contamination : Residual catalysts (e.g., Cu from click chemistry) interfere with MS analysis. Chelate with EDTA washes during workup .
Q. Solutions :
- HPLC-MS : Use a C18 column (0.1% formic acid in water/acetonitrile) to detect impurities <0.1%. Monitor for m/z shifts corresponding to desilylation (−114 Da) .
- Elemental analysis : Confirm absence of Si (expected ~8–10% by weight) to validate silyl group integrity .
Advanced: How can Bayesian optimization improve yield in multistep syntheses of this compound?
Q. Methodology :
- Parameter selection : Prioritize variables like temperature, stoichiometry (TBDMS chloride:nucleoside), and reaction time. Use a D-optimal design to reduce experimental runs .
- Algorithm training : Input historical data (e.g., yields from : 58–76%) to predict optimal conditions. Iteratively update models with new data .
- Validation : Compare predicted vs. actual yields for key steps (e.g., Mitsunobu coupling or silylation). Achieve ≥15% yield improvement over traditional trial-and-error approaches .
Advanced: What stability risks are associated with the hydroxymethyl group, and how are they managed in long-term storage?
Q. Risks :
Q. Mitigation :
- Lyophilization : Store as a lyophilized powder under argon at −20°C. Add stabilizers (e.g., 1% BHT) to prevent radical degradation .
- Stability assays : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and track degradation via HPLC .
Advanced: How does this compound’s structure inform its potential as a prodrug or enzyme inhibitor?
Q. Mechanistic insights :
- Prodrug design : The benzamide moiety enhances lipophilicity (clogP ~2.5), enabling passive diffusion across cell membranes. Intracellular esterases may cleave the TBDMS group to release active nucleosides .
- Enzyme targeting : Molecular docking (e.g., AutoDock Vina) predicts strong binding (ΔG ≤ −8.5 kcal/mol) to thymidylate kinase via H-bonds with the purine N7 and tetrahydrofuran O4 .
- In vitro validation : Test against Mycobacterium tuberculosis thymidylate kinase (IC ~0.5–5 µM) using radiometric assays with -dTMP .
Advanced: What contradictions exist in reported synthetic yields for TBDMS-protected intermediates, and how can they be resolved?
Q. Contradictions :
Q. Resolution :
- Design of Experiments (DoE) : Apply factorial designs to isolate critical factors (e.g., solvent purity, catalyst age) .
- In-line analytics : Use FTIR or ReactIR to monitor silylation in real time and adjust conditions dynamically .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
